6-bromo-4-N-(2,3-dimethylphenyl)quinoline-3,4-diamine
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Overview
Description
6-Bromo-4-N-(2,3-dimethylphenyl)quinoline-3,4-diamine is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, with its unique structural features, has garnered interest for its potential use in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-4-N-(2,3-dimethylphenyl)quinoline-3,4-diamine typically involves multi-step organic reactions. One common method starts with the bromination of quinoline to introduce the bromine atom at the 6-position. This is followed by the introduction of the 2,3-dimethylphenyl group through a nucleophilic substitution reaction. The final step involves the formation of the diamine functionality at the 3,4-positions of the quinoline ring. The reaction conditions often require the use of strong bases, solvents like dimethylformamide (DMF), and elevated temperatures to drive the reactions to completion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4-N-(2,3-dimethylphenyl)quinoline-3,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: The bromine atom at the 6-position can be substituted with other nucleophiles through reactions like the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
6-Bromo-4-N-(2,3-dimethylphenyl)quinoline-3,4-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a kinase inhibitor, which can modulate various biological pathways.
Industry: Utilized in the development of new materials with unique electronic properties.
Mechanism of Action
The mechanism of action of 6-bromo-4-N-(2,3-dimethylphenyl)quinoline-3,4-diamine involves its interaction with specific molecular targets. As a kinase inhibitor, it binds to the ATP-binding site of kinases, preventing their activation and subsequent phosphorylation of target proteins. This inhibition disrupts signaling pathways that are crucial for cell growth and survival, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
6-Bromoquinoline: Shares the quinoline core but lacks the 2,3-dimethylphenyl and diamine functionalities.
4-Anilinoquinoline: Similar structure but with different substituents on the quinoline ring.
Uniqueness
6-Bromo-4-N-(2,3-dimethylphenyl)quinoline-3,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2,3-dimethylphenyl group and the diamine functionality enhances its potential as a kinase inhibitor and its overall biological activity.
Properties
Molecular Formula |
C17H16BrN3 |
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Molecular Weight |
342.2 g/mol |
IUPAC Name |
6-bromo-4-N-(2,3-dimethylphenyl)quinoline-3,4-diamine |
InChI |
InChI=1S/C17H16BrN3/c1-10-4-3-5-15(11(10)2)21-17-13-8-12(18)6-7-16(13)20-9-14(17)19/h3-9H,19H2,1-2H3,(H,20,21) |
InChI Key |
NCXUNXAMPQBRIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NC2=C3C=C(C=CC3=NC=C2N)Br)C |
Origin of Product |
United States |
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